2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide
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Description
2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide is a useful research compound. Its molecular formula is C28H22Cl2N2O2 and its molecular weight is 489.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Benzamide derivatives are extensively studied for their diverse biological activities, including anticonvulsant, antimicrobial, and anti-inflammatory properties. For example, the synthesis and characterization of various benzamide derivatives have led to insights into their potential as therapeutic agents. One study focused on the synthesis of substituted benzamides and their evaluation for anticonvulsant activity, providing valuable structure-activity relationship data (Scott et al., 1993). Another research demonstrated the chemoselective N-benzoylation of aminophenols, leading to compounds of biological interest (Singh et al., 2017).
Anticonvulsant and Gastroprokinetic Activities
Benzamides have been synthesized and tested for various pharmacological activities. A study by Kato et al. (1995) explored the gastroprokinetic activity of 2-amino-N-[(4-benzyl-2-morpholinyl)methyl]benzamide derivatives, highlighting the potential of certain compounds in enhancing gastrointestinal motility (Kato et al., 1995). Additionally, research into enaminones, a class of compounds related to benzamides, has provided insights into their anticonvulsant activities, further emphasizing the therapeutic potential of benzamide derivatives in neurological disorders (Scott et al., 1993).
Antimicrobial and Antiproliferative Effects
The antimicrobial and antiproliferative effects of benzamide derivatives have also been explored. Limban et al. (2011) synthesized acylthioureas, a related class, and tested them against bacterial cells, demonstrating significant antimicrobial activity (Limban et al., 2011). Another study investigated the antiproliferative activity of new amine, amino acid, and dipeptide-coupled benzamides, highlighting their potential as sigma-1 receptor agonists with anti-cancer activity (Youssef et al., 2020).
properties
IUPAC Name |
2-chloro-N-[4-[4-[(2-chlorobenzoyl)amino]-3-methylphenyl]-2-methylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22Cl2N2O2/c1-17-15-19(11-13-25(17)31-27(33)21-7-3-5-9-23(21)29)20-12-14-26(18(2)16-20)32-28(34)22-8-4-6-10-24(22)30/h3-16H,1-2H3,(H,31,33)(H,32,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQBPIUHODJJID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C)NC(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.